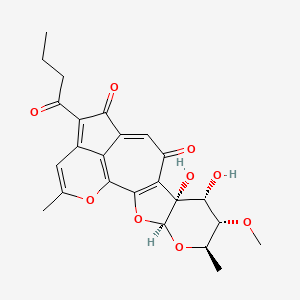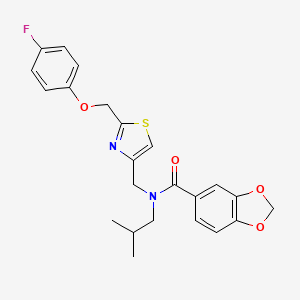
BuChE-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BuChE-IN-1, also known as Compound 23, is a potent inhibitor of butyrylcholinesterase (BuChE). This compound has shown high permeability across the blood-brain barrier and low cytotoxicity, making it a promising candidate for research in Alzheimer’s disease (AD). Butyrylcholinesterase is considered a biomarker for the progression of Alzheimer’s disease, and inhibitors like this compound are valuable for studying this condition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BuChE-IN-1 involves multiple steps, starting from readily available reactants. The process typically includes a Mannich reaction followed by a Michael addition reaction under mild conditions. The chemical structures of the synthesized compounds are confirmed using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols. The scalability of the synthesis would depend on optimizing reaction conditions and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
BuChE-IN-1 primarily undergoes inhibition reactions with enzymes such as butyrylcholinesterase. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions
The synthesis of this compound involves reagents such as amines, aldehydes, and Michael acceptors. The reactions are carried out under mild conditions, often in the presence of a base to facilitate the Mannich and Michael addition reactions .
Major Products Formed
The major product formed from the synthesis of this compound is the final inhibitor compound itself. The purity and yield of the product are confirmed through analytical techniques such as NMR and HRMS.
Scientific Research Applications
BuChE-IN-1 has several scientific research applications, particularly in the study of Alzheimer’s disease. It is used to investigate the role of butyrylcholinesterase in the progression of neurodegenerative diseases. The compound’s high permeability across the blood-brain barrier and low cytotoxicity make it an excellent candidate for in vivo studies. Additionally, this compound is valuable in molecular docking studies to understand its interaction with target enzymes .
Mechanism of Action
BuChE-IN-1 exerts its effects by inhibiting the activity of butyrylcholinesterase. This enzyme catalyzes the hydrolysis of esters of choline, including acetylcholine. By inhibiting BuChE, this compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of Alzheimer’s disease. The compound interacts with both the catalytic active site and the peripheral anionic site of BuChE, as shown by molecular modeling studies .
Comparison with Similar Compounds
Similar Compounds
Flurbiprofen-Isoniazide Combination: This compound shows enhanced inhibition activity against both acetylcholinesterase and butyrylcholinesterase compared to standard drugs like physostigmine.
Morpholine Derivatives: These compounds also exhibit inhibitory activity against cholinesterases and have been studied for their potential therapeutic effects in Alzheimer’s disease.
Uniqueness of BuChE-IN-1
This compound stands out due to its high permeability across the blood-brain barrier and low cytotoxicity. These properties make it particularly suitable for in vivo studies and potential therapeutic applications in neurodegenerative diseases. Its ability to interact with both the catalytic active site and the peripheral anionic site of BuChE further enhances its effectiveness as an inhibitor .
Properties
Molecular Formula |
C23H23FN2O4S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[[2-[(4-fluorophenoxy)methyl]-1,3-thiazol-4-yl]methyl]-N-(2-methylpropyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-15(2)10-26(23(27)16-3-8-20-21(9-16)30-14-29-20)11-18-13-31-22(25-18)12-28-19-6-4-17(24)5-7-19/h3-9,13,15H,10-12,14H2,1-2H3 |
InChI Key |
HFRZJOXEZTXXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC1=CSC(=N1)COC2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,2,2-Tetrakis(4'-nitro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B11929179.png)
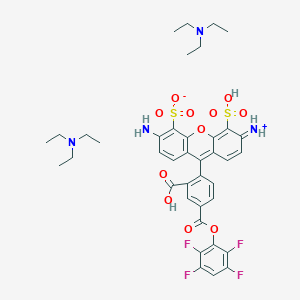

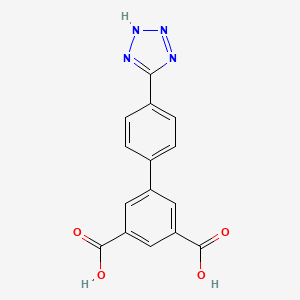
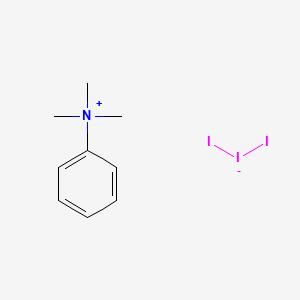

![2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide](/img/structure/B11929210.png)
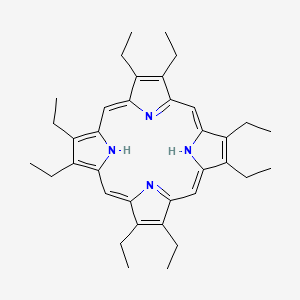

![6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine](/img/structure/B11929215.png)
![2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B11929217.png)
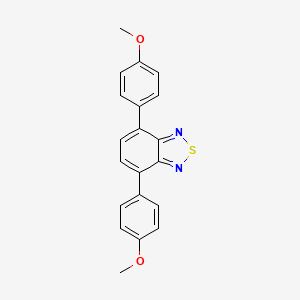
![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)
